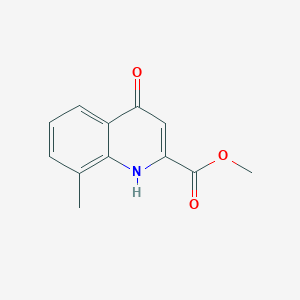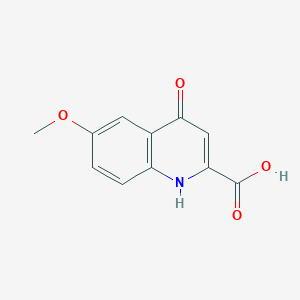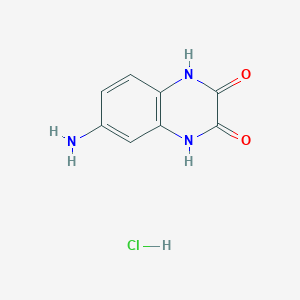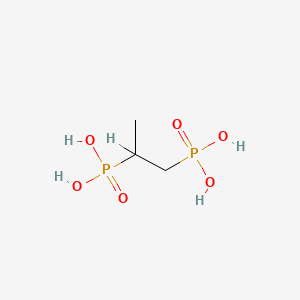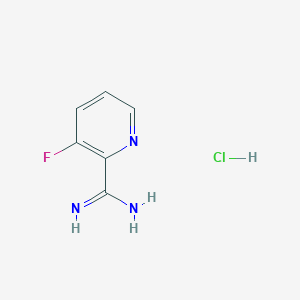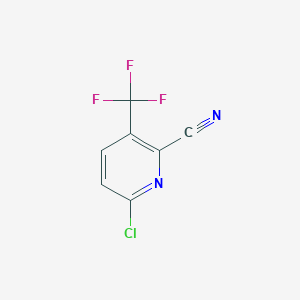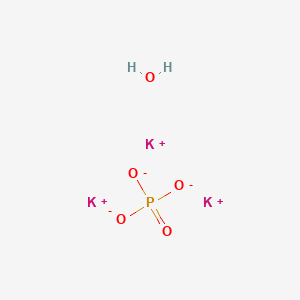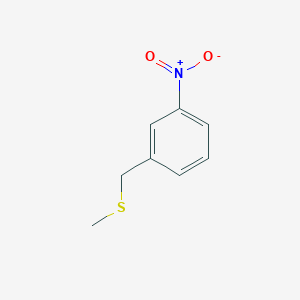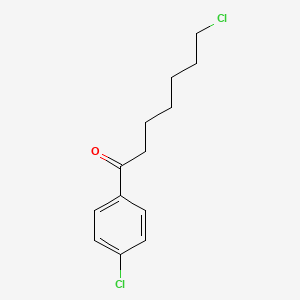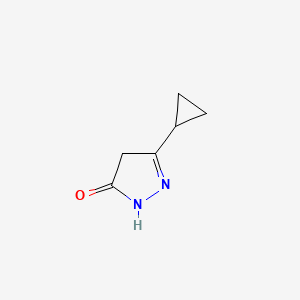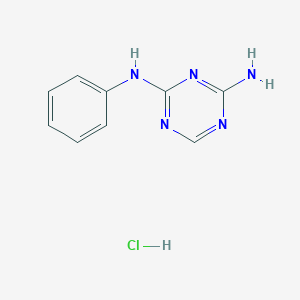
Chlorhydrate de N2-phényl-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities
Applications De Recherche Scientifique
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antiproliferative properties, suggesting potential targets within cancer cells .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Triazine derivatives have been associated with various biochemical pathways, particularly those involved in cell proliferation .
Pharmacokinetics
Similar compounds have shown promising admet properties, suggesting potential drug-like characteristics .
Analyse Biochimique
Biochemical Properties
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as kinases and proteases, affecting their activity and thus influencing various biochemical pathways. The compound’s ability to bind to these enzymes and alter their function is a key aspect of its biochemical properties .
Cellular Effects
The effects of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Studies have demonstrated its selective action against cancer cells while sparing normal cells, making it a promising candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects may occur, including organ toxicity and immune system suppression. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall cellular metabolism. Understanding these metabolic interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites is essential for its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells is a critical determinant of its activity and function, affecting its interactions with biomolecules and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves a one-pot, microwave-assisted method. This method utilizes readily available cyanoguanidine, aromatic aldehydes, and arylamines. The three-component condensation of these reagents occurs in the presence of hydrochloric acid, followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different biological activities and applications depending on the substituents introduced during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride include:
- 6-Phenyl-1,3,5-triazine-2,4-diamine
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- Benzoguanamine
Uniqueness
What sets N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity
Propriétés
IUPAC Name |
2-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5.ClH/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCPXXCJMMXWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-10-5 | |
| Record name | 1,3,5-Triazine-2,4-diamine, N2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amanozine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenyl-1,3,5-triazine-2,4-diaminemonohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


